2-溴-3-甲基-5-(羟甲基)吡啶

描述

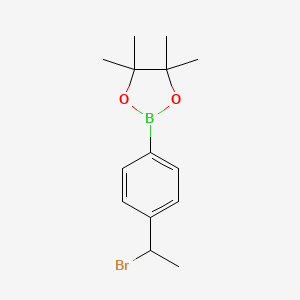

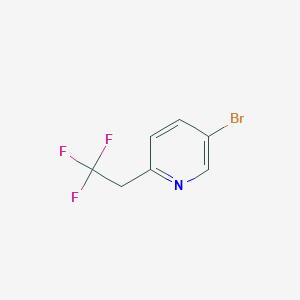

“2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” is a chemical compound with the molecular formula C7H8BrNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are often used as building blocks in the synthesis of more complex molecules in the fields of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyridine derivatives often involves bromination reactions . For instance, 2-Amino-5-bromo-3-methylpyridine can be prepared from 2-amino-3-methylpyridine via bromination . In addition, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” can be analyzed using various computational methods. For instance, the molecular electrostatic potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach can be used to simulate the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to achieve the frontier orbital gap .

Chemical Reactions Analysis

The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The selectivity of the bromination reaction is currently only about 50%, suggesting that there is room for optimization in this process .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” include a molecular weight of 202.05 . The boiling point and density of 2-Bromo-3-methylpyridine, a related compound, are 218-219 °C and 1.544 g/mL at 25 °C, respectively .

科学研究应用

交叉偶联反应的砌块

该化合物在各种交叉偶联反应中用作形成 C−N 键的砌块 。这在合成复杂的有机分子中特别有用。

Negishi 交叉偶联反应中的反应物

它在钯催化的 Negishi 交叉偶联反应中用作与芳基卤代物的反应物 。该反应是形成碳-碳键的有力工具,这是许多药物和精细化学品合成的关键步骤。

2'-吡啶基二氟乙酸酯的合成

该化合物在以铜为催化剂的乙基溴二氟乙酸酯的存在下,用于合成 2'-吡啶基二氟乙酸酯 。该衍生物在制药工业中具有潜在的应用。

咪唑并[4,5-b]吡啶衍生物的生产

它用于生产新的咪唑并[4,5-b]吡啶衍生物 。 这些衍生物已显示出有希望的抗菌特性,使其在开发新的抗菌药物中引起关注 。

区域异构体的合成

该化合物在相转移催化固液(CTP)条件下与一系列卤代衍生物反应,从而可以分离出预期的区域异构体化合物 。这在药物化学领域很重要,因为不同的区域异构体可能具有不同的生物活性。

N-(2-溴-5-(羟甲基)吡啶-3-基)新戊酰胺的前体

它被用作合成 N-(2-溴-5-(羟甲基)吡啶-3-基)新戊酰胺的前体 。该化合物可以用作合成更复杂分子的中间体。

作用机制

Target of Action

It is known that bromopyridines are often used as intermediates in organic synthesis, suggesting that their targets could be a variety of chemical reactions .

Mode of Action

2-Bromo-3-methyl-5-(hydroxymethyl)pyridine is likely to interact with its targets through a process known as Suzuki–Miyaura cross-coupling . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

Given its potential use in suzuki–miyaura cross-coupling, it may play a role in the synthesis of various organic compounds .

Result of Action

The molecular and cellular effects of 2-Bromo-3-methyl-5-(hydroxymethyl)pyridine are largely dependent on the specific reactions it is involved in. As an intermediate in organic synthesis, its primary function is to facilitate the formation of carbon–carbon bonds in the Suzuki–Miyaura cross-coupling reaction .

未来方向

The future directions for “2-Bromo-3-methyl-5-(hydroxymethyl)pyridine” could involve its use as a building block in the synthesis of more complex molecules. For instance, 5-Bromo-2-methylpyridine has been used as a starting reagent for the synthesis of 5,5′-dimethyl-2,2′-bipyridine . Additionally, the bromination of MPE, a key step in the synthesis of imidazolinones, could be optimized to improve the selectivity of the reaction .

属性

IUPAC Name |

(6-bromo-5-methylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQSVIQMKNEXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyloxy-6-methyl-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B1528055.png)

![tert-Butyl 3-hydroxy-6,6-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-b]pyridine-4(5H)-carboxylate](/img/structure/B1528056.png)

![Benzyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1528063.png)

![7-Aminomethyl-hexahydro-cyclopenta[1,4]oxazine-4-carboxylic acid tert-butyl ester](/img/structure/B1528064.png)

![Tert-butyl 1-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1528065.png)

![8-tert-Butyl 2-methyl 1-hydroxy-8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528070.png)

![tert-butyl 3-(hydroxymethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1528073.png)

![Tert-butyl 7-cyano-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528074.png)